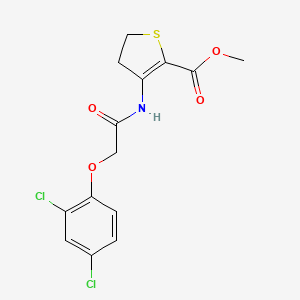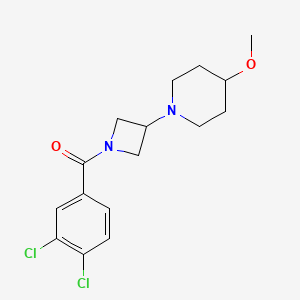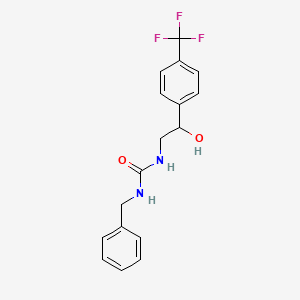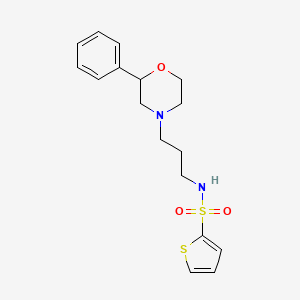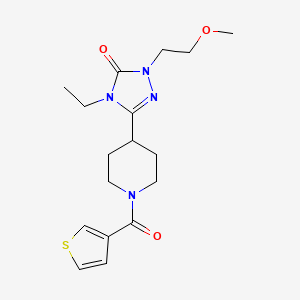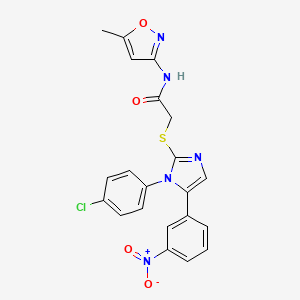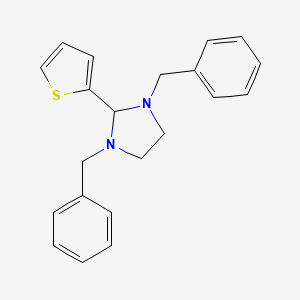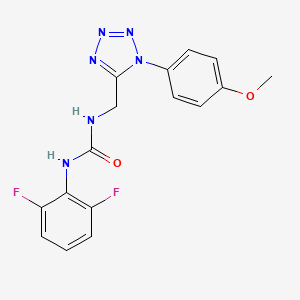
1-(2,6-difluorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-difluorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. DMTU is a urea derivative that has been found to possess antioxidant properties and has been extensively studied for its potential use in treating various diseases.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Research on similar urea derivatives and their reactions highlights the compound's relevance in chemical synthesis. For instance, studies on the reactions of isocyanates with aminotetrazoles have led to the development of novel ureas and quinazolinones, showcasing the versatility of these compounds in synthesizing heterocyclic structures (Peet, 1987). Additionally, the cyclocondensation reactions of aryl methoxy trifluoro butenones with urea underline the potential for creating pyrimidinones with varied substituents, expanding the chemical repertoire for further pharmaceutical and material science applications (Bonacorso et al., 2003).
Materials Science and Engineering
Urea derivatives have been explored for their properties in materials science, including hydrogel formation, which is influenced by the specific urea structure and its interactions with different anions. This aspect of urea chemistry can be pivotal in designing new materials with tailored mechanical and morphological properties (Lloyd & Steed, 2011).
Nonlinear Optical Properties
The exploration of urea derivatives in the context of their electronic and optical properties has led to insights into their potential use in nonlinear optical applications. For example, studies on the structure and hyperpolarizability of specific urea derivatives indicate their promise as candidates for materials with nonlinear optical properties, potentially surpassing those of traditional materials like urea itself (Mary et al., 2014).
Antimicrobial and Anticancer Applications
The synthesis and evaluation of urea derivatives, including those with specific aryl and alkoxy substituents, have been a fertile ground for discovering new antimicrobial and anticancer agents. These studies have highlighted the potential of carefully designed urea compounds to target specific biological pathways and organisms, offering new avenues for therapeutic development (Rani et al., 2014).
Corrosion Inhibition
Urea derivatives have also been examined for their role in corrosion inhibition, particularly in protecting metals against acid-mediated degradation. This application is critical in industrial processes, where the longevity and integrity of metal components are paramount (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O2/c1-26-11-7-5-10(6-8-11)24-14(21-22-23-24)9-19-16(25)20-15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKSWMDYFRCTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
